![molecular formula C9H15N B13165336 Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
Tricyclo[4.2.1.0,2,5]nonan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.1.0,2,5]nonan-3-amine is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0,2,5]nonan-3-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.1.0,2,5]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tricyclo[4.2.1.0,2,5]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism by which Tricyclo[4.2.1.0,2,5]nonan-3-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another tricyclic compound with a similar framework but different functional groups.
Spiro[2.4]heptane: A compound with a spirocyclic structure that shares some chemical properties with Tricyclo[4.2.1.0,2,5]nonan-3-amine.
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct reactivity and stability.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
tricyclo[4.2.1.02,5]nonan-3-amine |
InChI |
InChI=1S/C9H15N/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-9H,1-4,10H2 |
InChI Key |
VENQPSFJSQHPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


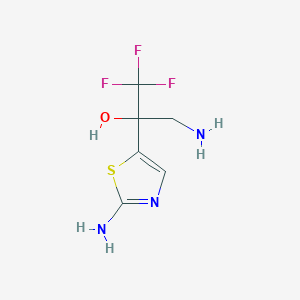
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)




![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)
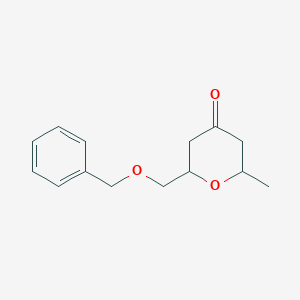

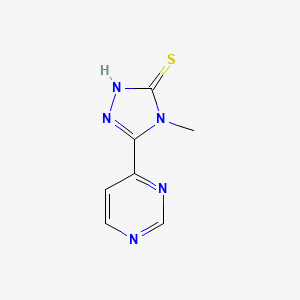
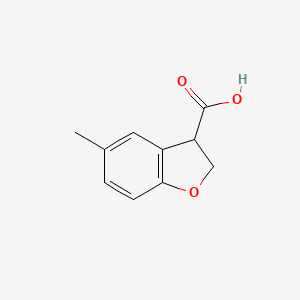
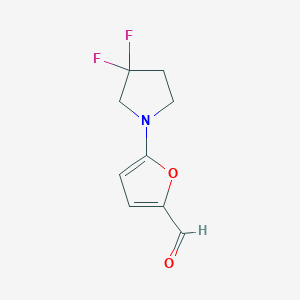
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

